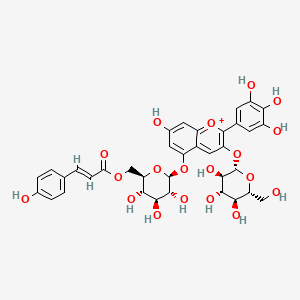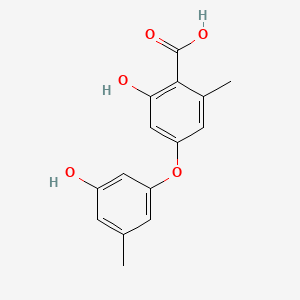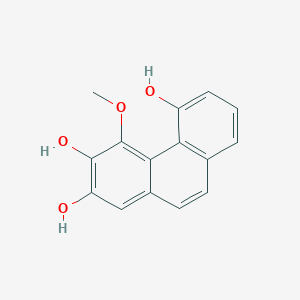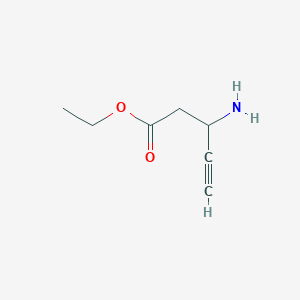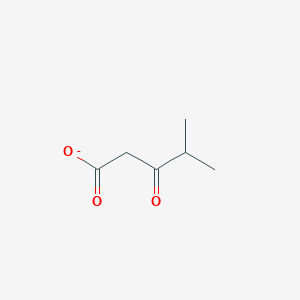![molecular formula C16H22N6O2 B1262357 2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(3-methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a member of methoxybenzenes and a substituted aniline.
科学的研究の応用
Molecular and Crystal Structure Analysis
The compound demonstrates potential in molecular and crystal structure analysis. For instance, Dolzhenko et al. (2011) studied the molecular and crystal structure of a related triazine compound, highlighting its unique crystalline properties and potential for molecular structure investigations (Dolzhenko et al., 2011).
Synthesis and Antimicrobial Activity
Research by Patel et al. (2011) on related pyridine derivatives indicates the possibility of synthesizing compounds with antimicrobial properties, suggesting potential pharmaceutical applications (Patel, Agravat, & Shaikh, 2011).
Novel Synthetic Routes and Pseudopeptidic Structures
Sañudo et al. (2006) explored the synthesis of triazinyl alaninamides, a new class of cyclic dipeptidyl ureas, offering insights into novel synthetic pathways and structures for triazine-based compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Potential as Dihydrofolate Reductase Inhibitors
The work of Mackenzie and Stevens (1972) on triazines with a potential role as irreversible dihydrofolate reductase inhibitors hints at the therapeutic applications in cancer treatment or as antimicrobial agents (Mackenzie & Stevens, 1972).
Charge Transfer Complex Studies
Al-Attas et al. (2009) examined the formation of charge transfer complexes between triazine derivatives and chloranilic acid, which could be significant in the development of novel materials and sensors (Al-Attas, Habeeb, & Al-Raimi, 2009).
Research by Stevens, Chui, and Castro (1993) on introducing functional groups into sterically-hindered positions in triazines can contribute to the field of organic synthesis, particularly in developing complex molecular structures (Stevens, Chui, & Castro, 1993).
特性
製品名 |
2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol |
|---|---|
分子式 |
C16H22N6O2 |
分子量 |
330.38 g/mol |
IUPAC名 |
2-[[4-(3-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C16H22N6O2/c1-24-13-6-4-5-12(11-13)18-15-19-14(17-7-10-23)20-16(21-15)22-8-2-3-9-22/h4-6,11,23H,2-3,7-10H2,1H3,(H2,17,18,19,20,21) |
InChIキー |
ZWMFEPYFXMGRTF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



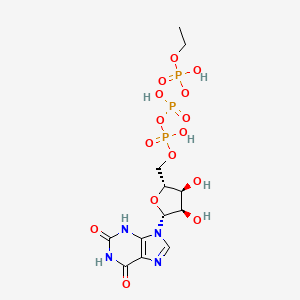
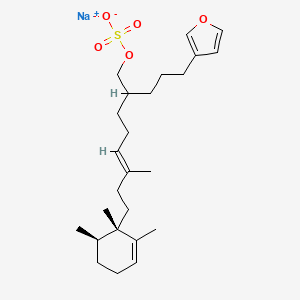
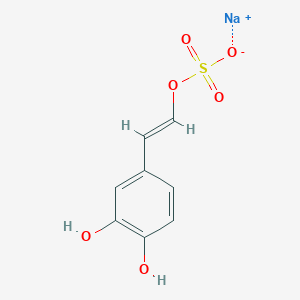
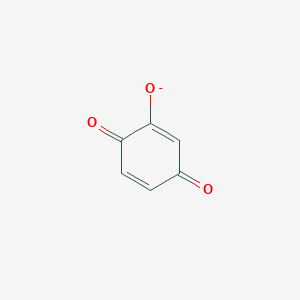
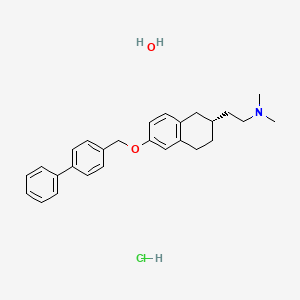
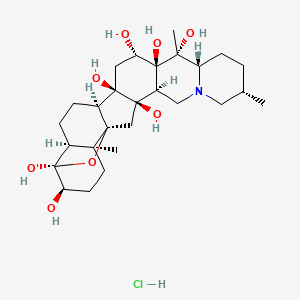
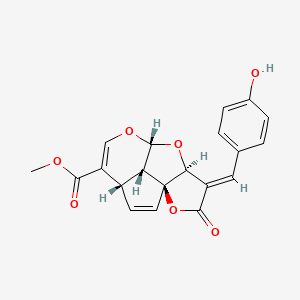
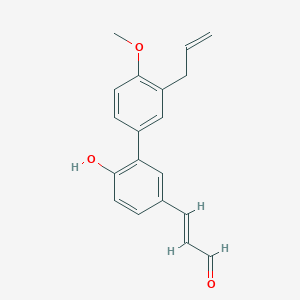
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)
